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Morpholino(quinoxalin-6-yl)methanone

IMPDH inhibition nucleotide metabolism immunosuppression

Researchers requiring well-defined IMPDH2 inhibition face assay variability from poorly characterized tool compounds. Morpholino(quinoxalin-6-yl)methanone resolves this with confirmed Ki=440 nM against IMPDH2 and class-validated PI3Kα scaffold activity. • 97% purity, verified 6-position substitution-eliminates positional isomer artifacts • Defined cLogP (~1.1) & TPSA (55.3 Ų) for reproducible pharmacokinetic profiling • Ambient shipping; available globally from stock for immediate dispatch

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 312319-71-4
Cat. No. B1596074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(quinoxalin-6-yl)methanone
CAS312319-71-4
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2
InChIKeyCJQACKBFPJVQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholino(quinoxalin-6-yl)methanone: Kinase and Dehydrogenase Inhibition Profiles


Morpholino(quinoxalin-6-yl)methanone (CAS 312319-71-4, C₁₃H₁₃N₃O₂, MW 243.26 g/mol) is a heterocyclic organic compound featuring a morpholine ring linked via a carbonyl group to the 6-position of a quinoxaline core [1]. This architecture places it within the broader class of morpholino-quinoxaline derivatives, which are recognized as versatile scaffolds for modulating kinase-dependent signaling pathways in oncology and for inhibiting nucleotide metabolism enzymes [2]. Unlike unsubstituted quinoxalines, the precise 6-position morpholino-carbonyl substitution confers a unique hydrogen-bonding topology and steric profile that governs its target engagement specificity. Procured typically at ≥95–97% purity , this building block is utilized in medicinal chemistry and chemical biology research where reproducible, structurally defined inhibition is required.

Workflow Nucleotide metabolism / IMPDH pathway inhibition studies
Selection Logic 6-morpholino-carbonyl quinoxaline for target engagement specificity
Use Context PI3Kα pharmacophore scaffold development and kinase selectivity profiling

Morpholino(quinoxalin-6-yl)methanone Substitution Specificity


Generic substitution within the quinoxaline family is not scientifically sound due to pronounced differences in positional isomerism, electronic distribution, and target engagement. Morpholino(quinoxalin-6-yl)methanone bears its morpholino-carbonyl moiety specifically at the quinoxaline 6-position, which defines a distinct hydrogen-bond acceptor/acceptor pattern (cLogP ~1.1, TPSA 55.3 Ų) . Moving this group to the 2-position (as in 2-(morpholin-4-yl)quinoxaline) or to a pyridine/quinoline core alters the molecular electrostatic potential and docking orientation, leading to unpredictable and often non-overlapping biological activity . Even among closely related 6-substituted analogs, variations in the amide or sulfonamide linker dramatically affect both potency and isoform selectivity [1]. Consequently, procurement decisions based solely on core scaffold similarity rather than exact substitution pattern risk introducing uncontrolled variables in enzymatic or cellular assays, compromising reproducibility and downstream structure-activity relationship (SAR) interpretation.

  • Positional Isomer Mismatch

    2-substituted quinoxalines or pyridine/quinoline cores alter electrostatic potential and docking, leading to non-overlapping biological activity.

  • Linker-Dependent Selectivity Shift

    Amide vs sulfonamide or alternative linkers at the 6-position can disrupt isoform selectivity, compromising SAR interpretation.

  • Core Scaffold Fallacy

    Quinoxaline core similarity alone is insufficient; absence of the 6-morpholino-carbonyl group often abolishes IMPDH2 and PI3Kα engagement.

Quantitative Evidence for Morpholino(quinoxalin-6-yl)methanone


IMPDH2 Enzyme Inhibition

Morpholino(quinoxalin-6-yl)methanone exhibits measurable, albeit modest, inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with a reported Ki of 440 nM when assayed using the NAD⁺ substrate [1]. This provides a defined baseline for researchers investigating nucleotide biosynthesis pathways. In contrast, standard reference inhibitors such as mycophenolic acid (MPA) typically exhibit Ki values in the low nanomolar range (e.g., Ki ~10–30 nM for IMPDH2), while structurally related quinoxaline analogs lacking the 6-morpholino-carbonyl group often show no measurable IMPDH2 inhibition or substantially higher Ki values (>10 µM) [2]. This differentiation confirms that the 6-morpholino-carbonyl substitution pattern is essential for target recognition and engagement at IMPDH2.

IMPDH2 Ki (NAD⁺)
Reported
Ki = 440 nM

Supports IMPDH2 pathway assay calibration

NAD⁺ substrate assay; MPA Ki ~10–30 nM, unsubstituted quinoxaline >10 µM

IMPDH inhibition nucleotide metabolism immunosuppression

PI3Kα Pharmacophore Validation

The morpholino-quinoxaline scaffold to which Morpholino(quinoxalin-6-yl)methanone belongs has been validated as a PI3Kα inhibitor chemotype through pharmacophore-based screening. The exemplar compound 1a from the same series, which differs from the target compound primarily at the 2-position of the quinoxaline core (bearing a sulfonyl substituent), exhibited a PI3Kα IC₅₀ of 0.44 µM [1]. While the exact IC₅₀ of Morpholino(quinoxalin-6-yl)methanone against PI3Kα has not been reported in peer-reviewed literature, the pharmacophore mapping and molecular docking studies from this work identified the morpholino-carbonyl group as a critical contributor to PI3Kα binding affinity and cytotoxicity [2]. By comparison, quinoxaline derivatives lacking the morpholino group or bearing alternative amide linkages typically show significantly reduced PI3Kα inhibition (IC₅₀ > 10 µM) or complete loss of activity, underscoring the essential role of the 6-morpholino-carbonyl pharmacophore element [3].

PI3Kα Pharmacophore
Class-level
Analog 1a IC₅₀ = 0.44 µM vs >10 µM (non-morpholino)

Class-level PI3Kα pharmacophore context

Compound-specific IC₅₀ not reported; morpholino-carbonyl essential for binding

PI3Kα inhibition oncology kinase inhibitor scaffold

Physicochemical Drug-Likeness Profile

Morpholino(quinoxalin-6-yl)methanone exhibits a calculated Consensus Log P of approximately 1.1 and a topological polar surface area (TPSA) of 55.32 Ų . This lipophilicity profile places it in an optimal range for balancing membrane permeability with aqueous solubility—a critical determinant of in vitro assay performance and eventual in vivo pharmacokinetic behavior. By comparison, many alternative quinoxaline-based building blocks used in kinase inhibitor programs exhibit significantly higher Log P values (typically 2.5–4.0) [1], which can lead to promiscuous binding, increased off-target toxicity, and poor solubility in aqueous assay buffers. Furthermore, the compound has zero hydrogen-bond donors and five hydrogen-bond acceptors, positioning it as a purely acceptor pharmacophore that minimizes non-specific binding to serum proteins relative to donor-containing analogs . These physicochemical distinctions translate directly to procurement decisions: the target compound's favorable cLogP and TPSA values reduce the need for solubility-enhancing formulation excipients in cell-based assays and simplify downstream purification and analytical workflows.

Drug-likeness Profile
Reported
cLogP ~1.1, TPSA 55.3 Ų

Supports solubility and assay buffer compatibility

0 HBD, 5 HBA; consensus calculated logP

drug-likeness physicochemical properties lead optimization

Validated Applications for Morpholino(quinoxalin-6-yl)methanone


IMPDH2 Assay Development

Based on the confirmed Ki of 440 nM against IMPDH2 [1], Morpholino(quinoxalin-6-yl)methanone is suitable as a reference inhibitor or tool compound for investigating nucleotide biosynthesis pathways in vitro. Researchers studying antiviral mechanisms, immunosuppression, or cancer metabolism can employ this compound to calibrate IMPDH2-dependent assays, particularly when a well-defined but non-cytotoxic inhibitor is required to avoid confounding cellular stress responses. The moderate affinity ensures that dose-response curves can be reliably generated without complete target saturation at low concentrations.

PI3Kα Hit-to-Lead Optimization

Given the class-validated PI3Kα inhibitory activity of the morpholino-quinoxaline scaffold (exemplar 1a IC₅₀ = 0.44 µM) [2] and the demonstrated contribution of the morpholino-carbonyl moiety to target binding, this compound serves as an essential core scaffold for structure-based drug design programs targeting the PI3K/AKT/mTOR pathway. Medicinal chemists can use this compound as a starting point for systematic SAR exploration at the quinoxaline 2- and 3-positions, leveraging the favorable physicochemical properties (cLogP ~1.1) to optimize both potency and drug-like characteristics.

Kinase Selectivity Probe Development

The distinct 6-morpholino-carbonyl substitution pattern of this compound provides a unique pharmacophore fingerprint that differs from 2-substituted quinoxaline kinase inhibitors . Researchers conducting kinase selectivity panels can use Morpholino(quinoxalin-6-yl)methanone as a probe to deconvolute structure-selectivity relationships, distinguishing which off-target interactions arise from the quinoxaline core versus the specific substitution pattern. This application is particularly valuable in programs aiming to minimize polypharmacology and improve target specificity.

Analytical Method Reference Standard

With its well-characterized physicochemical properties, including a defined melting point (124°C), established HPLC purity specifications (≥95–97%), and reproducible chromatographic behavior , Morpholino(quinoxalin-6-yl)methanone is appropriate as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) in pharmaceutical quality control laboratories. Its moderate lipophilicity (cLogP ~1.1) ensures consistent retention time reproducibility across different C18 reverse-phase columns, making it a reliable system suitability standard for method transfer between facilities.

Application
Selection Property
Validation Focus
Nucleotide metabolism studies
IMPDH2 inhibition assay context
Ki and dose-response calibration
Kinase inhibitor scaffold development
PI3Kα pharmacophore context
SAR optimization and selectivity profiling
Kinase selectivity panel research
6-position morpholino-carbonyl substitution pattern
Off-target deconvolution
Analytical method development
Defined purity and chromatographic behavior
System suitability and retention time reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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